molecular formula C13H9ClF2N2O2 B2640250 2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide CAS No. 2411234-99-4

2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide

Cat. No.: B2640250
CAS No.: 2411234-99-4
M. Wt: 298.67
InChI Key: DRKLXSXLIVIUOK-UHFFFAOYSA-N
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Description

2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide is a chemical compound with the molecular formula C13H9ClF2N2O2 and a molecular weight of 298.67 g/mol

Properties

IUPAC Name

2-chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O2/c14-6-11(19)18-8-4-5-12(17-7-8)20-10-3-1-2-9(15)13(10)16/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKLXSXLIVIUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC2=NC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide typically involves the reaction of 2,3-difluorophenol with 3-chloropyridine-6-carboxylic acid, followed by the introduction of an acetamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Biological Research: The compound is used in studies investigating its effects on various biological systems, including its antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide can be compared with other similar compounds, such as:

  • 2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]benzamide
  • 2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]propionamide

These compounds share a similar core structure but differ in the substituents attached to the pyridine ring. The unique combination of the chloro, difluorophenoxy, and acetamide groups in this compound contributes to its distinct chemical and biological properties.

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